5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide
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Overview
Description
5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide is a synthetic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thiophene ring, a pyridine moiety, and a carboxamide group, making it a versatile molecule for various chemical reactions and biological interactions.
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for antithrombotic therapy .
Mode of Action
The compound interacts with the S1 subsite of FXa . This interaction allows for the combination of good oral bioavailability and high potency . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity .
Biochemical Pathways
The compound inhibits FXa, which leads to antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .
Pharmacokinetics
The compound has good oral bioavailability This means it can be absorbed effectively in the gastrointestinal tract and reach systemic circulation
Result of Action
The result of the compound’s action is a decrease in thrombin generation, leading to diminished activation of coagulation and platelets . This results in antithrombotic effects .
Biochemical Analysis
Biochemical Properties
5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide has been identified as a potent inhibitor of the coagulation enzyme Factor Xa (FXa) . This interaction suggests that the compound may play a significant role in antithrombotic therapy .
Cellular Effects
Given its interaction with FXa, it is likely to influence cell function by modulating coagulation pathways .
Molecular Mechanism
The molecular mechanism of this compound involves binding to FXa, inhibiting its activity . This interaction disrupts the coagulation cascade, potentially preventing the formation of blood clots .
Metabolic Pathways
Its role as an FXa inhibitor suggests it may be involved in the regulation of the coagulation cascade .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring and the introduction of the pyridine and carboxamide groups. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and solvents for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an antithrombotic agent due to its ability to inhibit factor Xa.
Biological Research: It can be used as a tool compound to study the biological pathways involving thiophene derivatives.
Material Science: Thiophene derivatives are known for their applications in organic semiconductors and organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide: Known for its antithrombotic properties.
This compound derivatives: Variants with different substituents on the thiophene or pyridine rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer both high potency and good oral bioavailability . This makes it a promising candidate for further development in medicinal chemistry.
Properties
IUPAC Name |
5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-13-6-5-12(19-13)14(18)17-8-9-1-4-11(16-7-9)10-2-3-10/h1,4-7,10H,2-3,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDIRGLEBHGQCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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